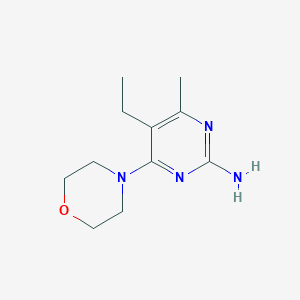

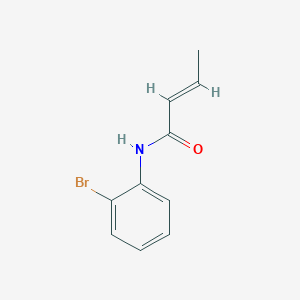

amine hydrochloride CAS No. 104294-64-6](/img/structure/B3021123.png)

[(2-Ethoxyphenyl)methyl](methyl)amine hydrochloride

Overview

Description

The compound (2-Ethoxyphenyl)methylamine hydrochloride is not directly studied in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the synthesis, molecular structure, and chemical reactions of similar compounds. For instance, the study of tautomers in paper and the synthesis of pyranone derivatives in paper involve reactions and structural considerations that could be relevant to the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of amines and aldehydes, as seen in paper , where primary amines react with 1-(2-hydroxyphenyl)-1,3-butanedione to form imines. Similarly, paper describes a synthesis method using ultrasound-mediated condensation of amine with dehydroacetic acid to produce pyranone derivatives. These methods suggest that the synthesis of (2-Ethoxyphenyl)methylamine hydrochloride could potentially involve a condensation reaction between an appropriate amine and aldehyde or ketone precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single crystal diffraction, as in paper , which provides detailed information about the geometry and tautomeric forms of the molecules. This approach could be applied to (2-Ethoxyphenyl)methylamine hydrochloride to determine its precise molecular geometry and possible tautomeric states.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of imines and chalcones, as described in paper . The reaction with formaldehyde and secondary amines leads to various products depending on the conditions. These findings suggest that (2-Ethoxyphenyl)methylamine hydrochloride could also undergo similar reactions, potentially leading to the formation of imines or other derivatives when reacted with aldehydes or ketones.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and reactivity, can be inferred from the studies in the provided papers. For example, paper discusses the preparation of benzo[b]thiophen derivatives and their characterization as hydrochlorides, which could provide insights into the salt form of (2-Ethoxyphenyl)methylamine hydrochloride, including its stability and solubility.

Scientific Research Applications

Corrosion Inhibition

Research has identified amine derivatives, including compounds structurally related to (2-Ethoxyphenyl)methylamine hydrochloride, as effective corrosion inhibitors for mild steel in acidic environments. These compounds form protective films on the steel surface, enhancing corrosion resistance. The substitution of certain groups on the aromatic ring of these molecules can significantly increase their inhibition efficiency, as demonstrated through electrochemical measurements and surface analysis (Boughoues et al., 2020).

Organic Synthesis and Catalysis

Amine derivatives play a crucial role in chemoselective methylation processes, serving as catalysts for the N-methylation of bifunctionalized amines with supercritical methanol. This method highlights the efficiency of solid acid and acid-base bifunctional catalysts in enhancing selectivity and reactivity, which is vital for synthesizing N-methylated amino alcohols and diamines (Oku et al., 2004).

Materials Science and Nanotechnology

In the domain of polymer solar cells, amine-based fullerene derivatives have been utilized as acceptor and cathode interfacial materials. These compounds, with improved electron mobility, enable the development of more efficient organic/polymer solar cells by facilitating better charge transport and extraction. This application underscores the potential of amine derivatives in enhancing the performance of photovoltaic devices (Lv et al., 2014).

Antimicrobial Research

Synthesis of novel 1,2,4-triazole derivatives, including those related to (2-Ethoxyphenyl)methylamine hydrochloride, has shown significant antimicrobial activities. These compounds represent a promising avenue for the development of new antimicrobial agents, highlighting the versatility of amine derivatives in pharmaceutical research (Bektaş et al., 2007).

Drug Synthesis

The compound has been implicated in the asymmetric synthesis of various pharmaceuticals, demonstrating its utility in producing enantiomerically pure active pharmaceutical ingredients. This application is crucial for the synthesis of drugs with specific chiral configurations, which can have significant implications for their efficacy and safety (Raju et al., 2014).

These applications illustrate the broad utility of (2-Ethoxyphenyl)methylamine hydrochloride in scientific research, ranging from materials science to pharmaceutical development. The compound's ability to function as a corrosion inhibitor, catalyst, interfacial material, antimicrobial agent, and precursor in drug synthesis underscores its importance across various research domains.

Mechanism of Action

Target of Action

It’s known that amines can interact with various biological targets, including receptors and enzymes, and play key roles in the function of the central nervous system .

Mode of Action

For instance, they can react with aldehydes and ketones to form oximes or hydrazones . In these reactions, the nitrogen atom acts as a nucleophile, competing with oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Amines can participate in various biochemical pathways, including those involving neurotransmitters in the central nervous system .

Pharmacokinetics

Amines generally display some solubility in water, reflecting their ability to form hydrogen bonds . This solubility can influence the bioavailability of the compound.

Result of Action

Amines can have various effects depending on their specific targets and mode of action .

properties

IUPAC Name |

1-(2-ethoxyphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-12-10-7-5-4-6-9(10)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSRLTKRBBVLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104294-64-6 | |

| Record name | Benzenemethanamine, 2-ethoxy-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104294-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

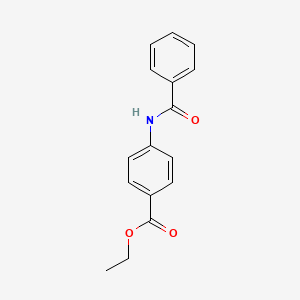

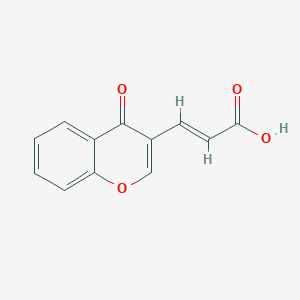

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B3021043.png)

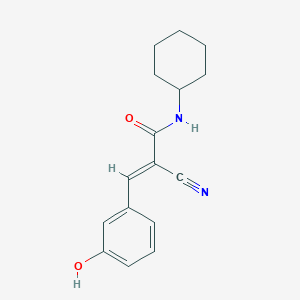

![3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B3021048.png)

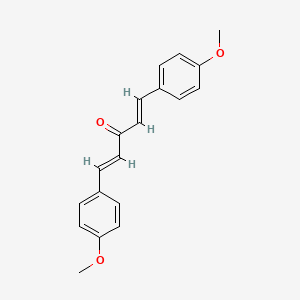

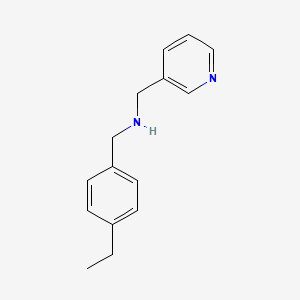

![4-[Ethyl(phenyl)amino]benzaldehyde](/img/structure/B3021059.png)